molecular formula C8F16O3 B060579 Perfluorobutoxyethoxyacetyl fluoride CAS No. 172897-75-5

Perfluorobutoxyethoxyacetyl fluoride

Cat. No. B060579
CAS RN: 172897-75-5
M. Wt: 448.06 g/mol
InChI Key: JKKXNKBRXVZRAQ-UHFFFAOYSA-N
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Description

Perfluorobutoxyethoxyacetyl fluoride is a fluorinated compound with the molecular formula C8F16O3 and a molecular weight of 448.06 . It is characterized by its strong carbon-fluorine bonds, which give it unique properties such as high chemical and thermal stability .


Synthesis Analysis

The synthesis of fluorinated compounds like this compound is a complex process. One approach involves the use of β-diketonate fluorinated precursors in a sol–gel/spin-coating process . Another approach involves enzymatic synthesis, which has shown promise in the production of complex fluorinated products .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its fluorine-swaddled carbon chains. The extent and location of fluorine substitution in the surfactant affect its properties . The terminal –CF3 group in fluorinated surfactants differs from those with a hydrogen-containing terminus .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For example, one study discusses the continuous-flow synthesis of fluorine-containing fine chemicals with integrated benchtop NMR analysis . Another study discusses the nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform .


Physical And Chemical Properties Analysis

This compound has a boiling point of 168.3±40.0 °C and a density of 1.737±0.06 g/cm3 . Its strong carbon-fluorine bonds give it high chemical and thermal stability .

Safety and Hazards

Perfluorobutoxyethoxyacetyl fluoride is classified as a hazardous substance . It is corrosive and can pose risks to health and the environment due to its high stability and persistence .

properties

IUPAC Name

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]acetyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F16O3/c9-1(25)2(10,11)26-7(21,22)8(23,24)27-6(19,20)4(14,15)3(12,13)5(16,17)18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKXNKBRXVZRAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00895695
Record name Difluoro[1,1,2,2-tetrafluoro-2-(nonafluorobutoxy)ethoxy]acetyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

172897-75-5
Record name Difluoro[1,1,2,2-tetrafluoro-2-(nonafluorobutoxy)ethoxy]acetyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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